molecular formula C13H9NO2 B1505115 METHYL 5-CYANO-2-NAPHTHOATE CAS No. 91804-23-8

METHYL 5-CYANO-2-NAPHTHOATE

Cat. No.: B1505115
CAS No.: 91804-23-8
M. Wt: 211.22 g/mol
InChI Key: DCWCNMSLTJKVOY-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-2-NAPHTHOATE is an organic compound with the molecular formula C13H9NO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyano group (-CN) and a carboxylate ester group (-COOCH3) attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 5-CYANO-2-NAPHTHOATE can be synthesized through several methods. One common approach involves the reaction of 5-cyanonaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.

Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of methyl 5-cyanonaphthalene-2-carboxylate typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CYANO-2-NAPHTHOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-cyanonaphthalene-2-carboxylic acid.

    Reduction: Formation of methyl 5-aminonaphthalene-2-carboxylate.

    Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

METHYL 5-CYANO-2-NAPHTHOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-cyanonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The cyano group and ester functionality can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-aminonaphthalene-2-carboxylate: Similar structure but with an amine group instead of a cyano group.

    Methyl 5-bromonaphthalene-2-carboxylate: Contains a bromine atom instead of a cyano group.

    Methyl 5-nitronaphthalene-2-carboxylate: Features a nitro group instead of a cyano group.

Uniqueness

METHYL 5-CYANO-2-NAPHTHOATE is unique due to the presence of both a cyano group and a carboxylate ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-cyanonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c1-16-13(15)10-5-6-12-9(7-10)3-2-4-11(12)8-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWCNMSLTJKVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700973
Record name Methyl 5-cyanonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91804-23-8
Record name Methyl 5-cyanonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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